2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
2-(Ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with an ethylthio (-S-C₂H₅) group at the 2-position and a thiophen-3-yl moiety at the 5-position of the oxadiazole ring. The ethylthio group contributes to lipophilicity and electronic effects, while the thiophen-3-yl substituent may influence π-π stacking interactions in biological targets. Its synthesis likely follows protocols analogous to related 1,3,4-oxadiazoles, involving condensation of substituted benzoyl chlorides with oxadiazole intermediates .
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-2-22-12-6-4-3-5-11(12)13(19)16-15-18-17-14(20-15)10-7-8-21-9-10/h3-9H,2H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRGJMGEPGMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antiviral properties based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a 1,3,4-oxadiazole ring system which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The anticancer activity of similar oxadiazole derivatives has been evaluated using various cancer cell lines, demonstrating promising results.
Case Studies
- Zhang et al. Study : In a study conducted by Zhang et al., various oxadiazole derivatives were synthesized and screened for anticancer activity. Notably, one compound exhibited an IC50 value of 1.18 ± 0.14 µM against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer), outperforming standard treatments like staurosporine .
- Arafa et al. Research : Another study reported that specific oxadiazole derivatives showed IC50 values ranging from 0.275 to 0.420 µM , indicating their potential as effective anticancer agents compared to established drugs like erlotinib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.275 |
| Compound C | HCT-116 | 0.420 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied, showing effectiveness against various bacterial strains.
Oxadiazoles act by inhibiting key bacterial processes such as the synthesis of lipoteichoic acid (LTA), essential for the growth and virulence of Gram-positive bacteria . Compounds derived from this class have shown significantly lower MIC values compared to standard antibiotics.
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Clostridium difficile | 0.003 - 0.03 |
| Compound E | Neisseria gonorrhoeae | 0.03 - 0.125 |
Antiviral Activity
Some oxadiazole derivatives have also been investigated for their antiviral properties, particularly against viral polymerases.
Research Findings
A notable study highlighted the efficacy of certain oxadiazoles as non-nucleoside inhibitors of the dengue virus polymerase, demonstrating submicromolar activity across different serotypes . This suggests that the compound may hold potential in antiviral drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: Thiophen-3-yl vs. thiophen-2-yl: The position of the thiophene ring (3- vs. 2-) in the target compound may alter steric and electronic interactions with biological targets. Ethylthio vs.
Synthetic Efficiency :
- Thiophene-containing oxadiazoles (e.g., compounds 25 and 26) achieved higher yields (60%) compared to dihydrobenzo[dioxin]-substituted analogs (24–37%) . This suggests that thiophene rings may stabilize intermediates during synthesis.
Biological Activity Trends :
- Enzyme Inhibition : The ethylthio group in compound 6a () demonstrated strong interactions with hCA II via sulfur-mediated hydrogen bonding, implying that the target compound’s ethylthio substituent may similarly enhance enzyme inhibition .
- Antifungal vs. Antiviral Activity : Sulfamoyl-substituted oxadiazoles (e.g., LMM11) showed antifungal activity, while methylthio/nitro-substituted derivatives exhibited antiviral effects . The target compound’s thiophene and ethylthio groups may position it for dual activity, though experimental validation is needed.
The target compound’s ethylthio group balances lipophilicity without introducing steric bulk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
